molecular formula C41H43Cl2F2N7O3 B1680340 RWJ-56110

RWJ-56110

Cat. No.: B1680340
M. Wt: 790.7 g/mol
InChI Key: SWPAWRHBFNDXEU-BCRBLDSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RWJ-56110 is a potent, selective, peptide-mimetic inhibitor of protease-activated receptor-1 (PAR-1). It is known for its ability to inhibit the activation and internalization of PAR-1, showing no effect on other protease-activated receptors such as PAR-2, PAR-3, or PAR-4 . This compound has been extensively studied for its role in inhibiting platelet aggregation and angiogenesis, making it a valuable tool in scientific research.

Scientific Research Applications

RWJ-56110 has a wide range of scientific research applications, including:

    Chemistry: Used as a selective inhibitor in studies involving protease-activated receptors.

    Biology: Employed in research on platelet aggregation and angiogenesis.

    Medicine: Investigated for its potential therapeutic applications in treating thrombosis and restenosis.

    Industry: Utilized in the development of new drugs and therapeutic agents .

Mechanism of Action

Target of Action

RWJ-56110, also known as (2S)-4-amino-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]-N-(phenylmethyl)butanamide, is a potent, selective, peptide-mimetic inhibitor of Protease-Activated Receptor-1 (PAR-1) . PAR-1 is a G protein-coupled receptor activated by the proteolytic cleavage of its N-terminal extracellular domain .

Mode of Action

This compound inhibits the activation and internalization of PAR-1 . It blocks the aggregation of human platelets induced by both SFLLRN-NH2 and thrombin . It shows no effect on PAR-2, PAR-3, or PAR-4 .

Biochemical Pathways

The inhibition of PAR-1 by this compound affects several biochemical pathways. It inhibits thrombin-induced proliferation of RASMCs . It also blocks thrombin’s action with RASMC calcium mobilization, as well as with HMVEC and HASMC calcium mobilization . Furthermore, it inhibits DNA synthesis of endothelial cells in a thymidine incorporation assay .

Pharmacokinetics

The salt form, this compound dihydrochloride, usually has better water solubility and stability .

Result of Action

This compound has several molecular and cellular effects. It inhibits angiogenesis and blocks the formation of new vessels in vivo . It also induces cell apoptosis . In endothelial cells, it inhibits growth dose-dependently , reduces DNA synthesis , and has an inhibitory effect on cell cycle progression .

Action Environment

The effect of this compound can be influenced by the environment in which it is applied. For instance, when endothelial cells are stimulated by FBS (final concentration 4%), the inhibitory effect of this compound on Erk1/2 activation is reduced . Also, when endothelial cells are in a quiescent state (100% confluent), the inhibitory effect of PAR-1 antagonists is much less pronounced .

Preparation Methods

The synthesis of RWJ-56110 involves multiple steps, including the formation of peptide bonds and the incorporation of various functional groups. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts to achieve the desired structure .

Chemical Reactions Analysis

RWJ-56110 undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

RWJ-56110 is unique in its high selectivity for PAR-1, with no activity at PAR-2, PAR-3, or PAR-4 subtypes. Similar compounds include:

This compound stands out due to its potent inhibitory effects and selectivity, making it a valuable tool in various scientific research fields.

Properties

IUPAC Name

(2S)-4-amino-N-benzyl-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H43Cl2F2N7O3/c42-32-9-6-10-33(43)31(32)25-52-24-28(23-51-17-4-5-18-51)30-13-12-29(21-38(30)52)48-41(55)50-37(20-27-11-14-34(44)35(45)19-27)40(54)49-36(15-16-46)39(53)47-22-26-7-2-1-3-8-26/h1-3,6-14,19,21,24,36-37H,4-5,15-18,20,22-23,25,46H2,(H,47,53)(H,49,54)(H2,48,50,55)/t36-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPAWRHBFNDXEU-BCRBLDSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CN(C3=C2C=CC(=C3)NC(=O)NC(CC4=CC(=C(C=C4)F)F)C(=O)NC(CCN)C(=O)NCC5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)CC2=CN(C3=C2C=CC(=C3)NC(=O)N[C@@H](CC4=CC(=C(C=C4)F)F)C(=O)N[C@@H](CCN)C(=O)NCC5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H43Cl2F2N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

790.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.